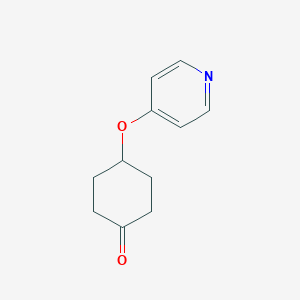

4-(Pyridin-4-yloxy)cyclohexanone

Description

4-(Pyridin-4-yloxy)cyclohexanone is a cyclohexanone derivative substituted at the 4-position with a pyridin-4-yloxy group. This compound combines the ketone functionality of cyclohexanone with the aromatic and basic properties of pyridine, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its structural hybridity allows for diverse reactivity, including participation in condensation, alkylation, and nucleophilic substitution reactions.

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

4-pyridin-4-yloxycyclohexan-1-one |

InChI |

InChI=1S/C11H13NO2/c13-9-1-3-10(4-2-9)14-11-5-7-12-8-6-11/h5-8,10H,1-4H2 |

InChI Key |

RLHMDOUNCRJMID-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)CCC1OC2=CC=NC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key structural analogues of 4-(Pyridin-4-yloxy)cyclohexanone, highlighting differences in substituents, molecular weights, and physical properties:

*Calculated molecular weight based on formula.

Key Observations :

Preparation Methods

Reaction Mechanism and Substrate Design

The nucleophilic substitution approach leverages halogenated cyclohexanone precursors (e.g., 4-chlorocyclohexanone) reacting with pyridin-4-ol under basic conditions. The mechanism involves deprotonation of pyridin-4-ol to form a nucleophilic oxide, which displaces the halide or other leaving groups on the cyclohexanone ring.

Optimized Reaction Conditions

-

Substrate : 4-Chlorocyclohexanone (hypothetical intermediate; synthetic routes to this compound may involve Friedel-Crafts acylation or oxidation of substituted cyclohexanol).

-

Nucleophile : Pyridin-4-ol (commercially available or synthesized via reduction of pyridine N-oxide).

-

Base : Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

-

Solvent : Dimethyl sulfoxide (DMSO) or N-methylpyrrolidinone (NMP).

A representative procedure involves heating 4-chlorocyclohexanone with pyridin-4-ol in DMSO at 100°C for 18 hours, yielding 4-(pyridin-4-yloxy)cyclohexanone. This method mirrors the synthesis of 4-(4-aminophenoxy)pyridine, which achieved a 94% yield under analogous conditions.

Challenges and Mitigation

-

Leaving Group Reactivity : Chlorine may exhibit poor leaving-group ability in aliphatic systems. Alternatives like tosyl or mesyl groups improve reaction kinetics but require additional synthesis steps.

-

Side Reactions : Competing elimination or ketone reduction may occur. Using aprotic polar solvents and controlled temperatures minimizes undesired pathways.

Hydrogenation of Phenolic Precursors

Catalytic Hydrogenation of 4-(Pyridin-4-yloxy)phenol

This method involves hydrogenating a phenolic precursor (e.g., 4-(pyridin-4-yloxy)phenol) to yield the cyclohexanone derivative. The approach is adapted from patents describing the hydrogenation of 4-methoxyphenol to 4-methoxycyclohexanone using palladium catalysts.

Reaction Parameters

-

Promoter : Borax (Na₂B₄O₇·10H₂O) enhances selectivity by stabilizing intermediates.

-

Solvent : Diethylene glycol dimethyl ether or tetrahydrofuran (THF).

-

Yield : ~80% selectivity for cyclohexanone products in analogous systems.

For this compound, the phenolic precursor could be synthesized via Ullmann coupling of pyridin-4-ol with 4-bromophenol, followed by hydrogenation.

Mechanistic Insights

Hydrogenation proceeds through partial saturation of the aromatic ring to form a cyclohexanol intermediate, which is subsequently oxidized in situ to the ketone. The use of borax suppresses over-reduction to cyclohexane derivatives.

Oxidation of 4-(Pyridin-4-yloxy)cyclohexanol

Alcohol Oxidation Strategies

The alcohol precursor, 4-(pyridin-4-yloxy)cyclohexanol, can be oxidized to the corresponding ketone using classical or green oxidizing agents.

Traditional Oxidation with Chromium-Based Reagents

While effective, chromium-based methods generate toxic waste, necessitating careful disposal.

Green Oxidation with Hydrogen Peroxide

This method offers environmental advantages, producing water as the sole byproduct.

Etherification via Mitsunobu Reaction

Coupling Cyclohexanol Derivatives with Pyridin-4-ol

The Mitsunobu reaction enables ether formation between 4-hydroxycyclohexanone and pyridin-4-ol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

Procedure

-

Protection : The ketone group is protected as an acetal (e.g., using ethylene glycol) to prevent side reactions.

-

Mitsunobu Reaction : React protected 4-hydroxycyclohexanone with pyridin-4-ol, DEAD, and PPh₃ in THF at 0–25°C.

-

Deprotection : Acidic hydrolysis (e.g., HCl in THF) removes the acetal, yielding this compound.

Advantages and Limitations

-

Advantages : High stereochemical control and functional group tolerance.

-

Limitations : Cost of reagents and multi-step synthesis reduce practicality for large-scale applications.

Comparative Analysis of Methods

Q & A

Q. What are the common synthetic routes for preparing 4-(Pyridin-4-yloxy)cyclohexanone, and how are reaction conditions optimized?

A widely used method involves nucleophilic aromatic substitution, where a cyclohexanone derivative reacts with 4-hydroxypyridine under basic conditions. For example, sodium hydride or potassium carbonate can deprotonate the hydroxyl group of 4-hydroxypyridine, enabling it to displace a leaving group (e.g., halogen) on the cyclohexanone scaffold . Reflux in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) is typical, with yields optimized by controlling stoichiometry (1:1.2 molar ratio of cyclohexanone to pyridine derivative) and reaction time (12–24 hours). Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) ensures high purity (>95%) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : H NMR confirms the pyridinyloxy substituent (aromatic protons at δ 8.3–7.1 ppm) and cyclohexanone protons (e.g., ketone-adjacent CH at δ 2.5–2.8 ppm). C NMR identifies the carbonyl carbon (~208 ppm) and pyridine ring carbons (~150–120 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 219.136) and fragmentation patterns.

- Infrared (IR) Spectroscopy : A strong C=O stretch (~1710 cm) and C-O-C ether linkage (~1250 cm) are diagnostic .

Q. What safety protocols are essential when handling this compound in the laboratory?

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation : Use a fume hood due to potential respiratory irritation.

- First Aid : In case of skin contact, rinse with water for 15 minutes; for eye exposure, use an eyewash station immediately. Avoid inducing vomiting if ingested—seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility or stability data for this compound?

Discrepancies often arise from variations in purity, solvent polarity, or storage conditions. For example:

- Solubility : Solubility in DMSO (≥50 mg/mL) vs. water (<1 mg/mL) may reflect differing hydration states. Validate via saturation experiments under controlled temperatures (20–25°C).

- Stability : Degradation under acidic/basic conditions can be monitored via HPLC at λ = 254 nm. Use accelerated stability studies (40°C/75% RH for 4 weeks) to assess shelf-life .

Q. What strategies are effective for synthesizing derivatives of this compound to enhance biological activity?

- Reductive Amination : React the ketone with primary amines (e.g., methylamine) in the presence of sodium cyanoborohydride to form secondary amines.

- Nucleophilic Additions : Grignard reagents (e.g., methylmagnesium bromide) yield tertiary alcohols.

- Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids introduces biaryl motifs for drug discovery .

Q. How can computational modeling guide the design of this compound-based inhibitors for enzyme targets?

- Docking Studies : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases). The pyridinyloxy group may act as a hydrogen-bond acceptor.

- QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with IC values to optimize potency.

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Q. What methodologies validate the purity and identity of this compound in multi-step syntheses?

- HPLC Validation : Use a C18 column (acetonitrile/water gradient) with UV detection (λ = 270 nm). Compare retention times to certified standards.

- Elemental Analysis : Confirm %C, %H, and %N within ±0.4% of theoretical values.

- Melting Point Consistency : A sharp mp range (e.g., 98–100°C) indicates high crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.